1-fluoro-5-iodopentane
Description
Contextualization of Alkyl Halides in Organic Chemistry Research
Alkyl halides are fundamental substrates in organic synthesis, primarily due to the carbon-halogen bond's susceptibility to nucleophilic attack. wikipedia.org The halogen atom, being more electronegative than carbon, creates a polar bond, rendering the carbon atom electrophilic and thus a target for nucleophiles. This reactivity allows for a wide range of substitution reactions, where the halogen is replaced by various functional groups. wikipedia.org For instance, hydrolysis of bromoethane (B45996) yields ethanol, and reaction with ammonia (B1221849) produces primary amines. wikipedia.org The Finkelstein reaction, where chloro- or bromoalkanes are converted to iodoalkanes, is a classic example of exploiting the differential reactivity of halogens. wikipedia.org
The nature of the halogen atom significantly influences the reactivity of the alkyl halide. The carbon-iodine bond is the weakest and most easily broken, making iodoalkanes the most reactive in substitution reactions. Conversely, the carbon-fluorine bond is the strongest, making fluoroalkanes the least reactive. This gradation in reactivity provides chemists with a powerful tool for controlling chemical reactions.
Rationale for Investigating 1-Fluoro-5-iodopentane as a Hetero-dihaloalkane
This compound is a hetero-dihaloalkane, meaning it contains two different halogen atoms. This structural feature imparts unique reactivity to the molecule. cymitquimica.com The significant difference in the reactivity of the carbon-fluorine and carbon-iodine bonds allows for selective chemical transformations. The iodine atom, being a superior leaving group, can be selectively displaced by a nucleophile while the fluorine atom remains intact. This differential reactivity makes this compound a valuable building block in the synthesis of more complex molecules where a fluorine atom is desired in the final product.
The presence of both fluorine and iodine also introduces distinct physicochemical properties. Fluorine's high electronegativity and iodine's large atomic size create a molecule with an uneven distribution of electron density and steric bulk. This can influence its interactions with other molecules and its conformational preferences.
Overview of Contemporary Research Paradigms Applicable to this compound
Current research involving dihaloalkanes often focuses on their use in cyclization reactions to form various ring structures. For example, terminal dibromoalkanes have been used in reactions with acyl hydrazides to synthesize pyrrolidine (B122466) and piperidine (B6355638) derivatives. benthamdirect.comresearchgate.net While this specific research did not use this compound, the principles are applicable. The differential reactivity of the C-I and C-F bonds in this compound could be exploited to achieve regioselective cyclizations.
Furthermore, the development of new synthetic methods, such as the titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes, highlights the ongoing interest in finding novel applications for these compounds. rsc.org Research into the synthesis of α-substituted cyclic boronates demonstrates the potential for creating complex cyclic structures from readily available dihaloalkanes. rsc.org
The unique properties of this compound also make it a candidate for studies involving noncovalent interactions. The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom could lead to interesting intramolecular and intermolecular halogen bonding, a topic of growing interest in supramolecular chemistry and materials science.
Properties and Characteristics of this compound
| Property | Value |
| Molecular Formula | C5H10FI cymitquimica.comnih.gov |
| Molecular Weight | 216.04 g/mol cymitquimica.comnih.gov |
| Appearance | Colorless to pale yellow liquid cymitquimica.com |
| CAS Number | 373-18-2 nih.gov |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, typically involving the sequential introduction of the fluorine and iodine atoms onto a pentane (B18724) backbone. One common approach is a halogen exchange reaction, also known as the Finkelstein reaction. wikipedia.org This could involve starting with a dihaloalkane such as 1,5-dibromopentane (B145557) or 1,5-dichloropentane (B10660) and reacting it with a source of fluoride (B91410) and iodide ions. Due to the higher reactivity of the C-I bond, the reaction conditions would need to be carefully controlled to favor the formation of the desired product.
Another potential route involves the conversion of a precursor molecule containing a hydroxyl group. For example, 5-fluoro-1-pentanol could be subjected to an iodination reaction to replace the hydroxyl group with an iodine atom. Conversely, 5-iodo-1-pentanol (B3278114) could undergo a fluorination reaction.
Chemical Reactivity and Transformations
The chemical reactivity of this compound is dominated by the presence of the two different halogen atoms. cymitquimica.com
Nucleophilic Substitution: The carbon-iodine bond is significantly more susceptible to nucleophilic attack than the carbon-fluorine bond. This allows for selective substitution reactions at the C-1 position. A wide range of nucleophiles, such as amines, alkoxides, and cyanides, can be used to displace the iodide ion, leading to the formation of various 5-fluoropentyl derivatives.
Grignard Reagent Formation: The C-I bond can react with magnesium metal to form the corresponding Grignard reagent, 5-fluoropentylmagnesium iodide. This organometallic compound is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.
Coupling Reactions: this compound can participate in various cross-coupling reactions, such as Suzuki and Stille couplings. In these reactions, the carbon-iodine bond is activated by a transition metal catalyst (typically palladium) to form a new carbon-carbon bond with an organoboron or organotin compound, respectively.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-5-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FI/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAJXWIPFWEZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190747 | |
| Record name | Pentane, 1-fluoro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373-18-2 | |
| Record name | 1-Fluoro-5-iodopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 1-fluoro-5-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1-fluoro-5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Fluoro 5 Iodopentane: Challenges and Advancements
Retrosynthetic Analysis and Precursor Identification for 1-Fluoro-5-iodopentane
A retrosynthetic analysis of this compound suggests that the most logical approach involves the sequential introduction of the two different halogen atoms to a five-carbon backbone. Direct halogenation of pentane (B18724) is generally not a viable synthetic route due to the lack of control over the position of halogenation, which would result in a complex mixture of products. Therefore, the disconnection of the carbon-halogen bonds leads to more practical precursors that allow for controlled functionalization.
The primary disconnection points are the C-F and C-I bonds. This leads to two main retrosynthetic pathways:
Pathway A: Disconnecting the C-I bond first suggests a precursor such as 5-fluoro-1-pentanol. This intermediate allows for the conversion of the hydroxyl group to an iodide.
Pathway B: Alternatively, disconnecting the C-F bond suggests a precursor like 5-iodo-1-pentanol (B3278114), where the hydroxyl group would be converted to a fluoride (B91410).
A further disconnection of the remaining carbon-halogen or carbon-oxygen bond in these intermediates points towards a common and readily available starting material: 1,5-pentanediol . This diol can be selectively functionalized to introduce the two different halogens. Other potential precursors could include cyclic ethers like tetrahydropyran, which can be opened to form a 1,5-difunctionalized pentane chain.
| Target Molecule | Primary Precursors | Common Starting Material |
| This compound | 5-Fluoro-1-pentanol | 1,5-Pentanediol |
| 5-Iodo-1-pentanol | ||
| 1,5-Dihalopentane (e.g., 1-bromo-5-chloropentane) |
Direct Halogenation Strategies: Scope and Limitations
Direct halogenation of alkanes, such as pentane, typically proceeds via a free-radical mechanism when initiated by UV light or heat. libretexts.org This method, however, is fraught with challenges that render it unsuitable for the specific synthesis of this compound.
The primary limitations include:
Lack of Regioselectivity: Free-radical halogenation of alkanes is notoriously unselective, leading to a mixture of constitutional isomers. libretexts.org In the case of pentane, halogenation can occur at any of the carbon atoms, resulting in 1-, 2-, and 3-halopentanes.
Polyhalogenation: The reaction is difficult to control, and multiple halogen atoms can be introduced into the alkane chain, leading to di-, tri-, and even higher halogenated products. libretexts.org
Reactivity of Halogens: Fluorine reacts explosively with alkanes, making the reaction difficult to control. wikipedia.org Conversely, direct iodination is a reversible and often endothermic process, requiring specific conditions to proceed. wikipedia.org
Due to these significant limitations, direct halogenation of pentane is not a practical or efficient method for the synthesis of this compound. The resulting product mixture would be complex and challenging to separate, leading to a very low yield of the desired compound.
Indirect Fluorination and Iodination Approaches
Given the drawbacks of direct halogenation, indirect methods involving precursor derivatization and functional group interconversions are the preferred strategies for synthesizing this compound. These approaches offer greater control over the placement of the halogen atoms.
The most common and effective indirect strategies start with a bifunctional precursor, typically 1,5-pentanediol. The hydroxyl groups in 1,5-pentanediol can be converted into good leaving groups, such as tosylates or mesylates, which can then be displaced by halide ions through nucleophilic substitution reactions.
One plausible synthetic route involves a two-step process:
Monofunctionalization: 1,5-pentanediol can be reacted with a suitable reagent to selectively protect one hydroxyl group or convert one into a halide. For example, reacting the diol with a fluorinating agent under controlled conditions could yield 5-fluoro-1-pentanol.
Conversion of the Remaining Functional Group: The remaining hydroxyl group in 5-fluoro-1-pentanol can then be converted to an iodide. This is often achieved by first converting the alcohol to a tosylate or mesylate, followed by a Finkelstein reaction with sodium iodide. wikipedia.orgbyjus.com
Alternatively, a di-leaving group precursor can be synthesized from 1,5-pentanediol, such as 1,5-di-O-tosylpentane. This can then be reacted sequentially with fluoride and iodide nucleophiles.
A common method for converting alcohols to alkyl halides is by reaction with reagents like thionyl chloride (for chlorides), phosphorus tribromide (for bromides), or a mixture of red phosphorus and iodine (for iodides). docbrown.info For fluorination, reagents such as diethylaminosulfur trifluoride (DAST) can be employed.
The Finkelstein reaction is a particularly useful method for introducing iodine into a molecule by exchanging another halogen (typically chlorine or bromine) with iodide. wikipedia.org This reaction is driven by the precipitation of the less soluble sodium chloride or bromide in an acetone solvent. wikipedia.org
| Precursor | Reagent | Intermediate | Reagent | Final Product |
| 1,5-Pentanediol | Fluorinating agent (e.g., DAST) | 5-Fluoro-1-pentanol | 1. TsCl, pyridine2. NaI, acetone | This compound |
| 1,5-Pentanediol | 1. HBr, H₂SO₄2. Fluorinating agent | 1-Bromo-5-fluoropentane | NaI, acetone | This compound |
Achieving regioselectivity and chemoselectivity is paramount in the synthesis of this compound.
Regioselectivity: By starting with a precursor that has functional groups at the 1 and 5 positions, such as 1,5-pentanediol, the positions of halogenation are predetermined, thus ensuring the correct regiochemistry.
Chemoselectivity: The challenge lies in introducing two different halogens. This can be addressed in several ways:
Sequential Halogenation: Starting with a molecule that already contains one of the desired halogens, such as 5-fluoro-1-pentanol, allows for the selective conversion of the remaining functional group. This is often the most straightforward approach to ensure chemoselectivity.
Different Reactivity of Leaving Groups: If starting with a precursor with two identical leaving groups (e.g., 1,5-di-O-tosylpentane), it might be possible to achieve selective substitution by controlling the reaction conditions and the stoichiometry of the halide nucleophiles. However, this can often lead to a mixture of products (difluoro, diiodo, and the desired fluoro-iodo).
Use of Precursors with Different Leaving Groups: A more controlled approach would be to synthesize a precursor with two different leaving groups that have different reactivities, allowing for their sequential and selective displacement.
Purification and Isolation Techniques for Halogenated Pentanes
The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of purification technique depends on the nature of the impurities present.
Common impurities may include:
Unreacted starting materials (e.g., 5-fluoro-1-pentanol).
Byproducts from side reactions (e.g., 1,5-difluoropentane or 1,5-diiodopentane).
Residual reagents.
Standard purification techniques for halogenated alkanes include:
Washing: The crude product can be washed with water to remove water-soluble impurities and with a dilute sodium bicarbonate or sodium thiosulfate solution to neutralize any acidic byproducts or unreacted iodine.
Drying: The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
Distillation: Fractional distillation is a common and effective method for separating compounds with different boiling points. Given that this compound has a specific boiling point, it can be separated from other volatile impurities.
Chromatography: For more challenging separations, particularly for removing isomeric or similarly boiling impurities, column chromatography using a suitable stationary phase (like silica gel) and eluent system can be employed.
| Purification Step | Purpose | Reagents/Method |
| Aqueous Workup | Removal of water-soluble impurities and acidic byproducts | Water, sodium bicarbonate solution |
| Drying | Removal of residual water | Anhydrous MgSO₄ or Na₂SO₄ |
| Isolation | Separation based on boiling point | Fractional Distillation |
| High Purity Separation | Separation of closely related compounds | Column Chromatography |
Scalability Assessments of Novel Synthetic Routes
The scalability of a synthetic route is a crucial factor for its practical application, particularly in industrial settings. When assessing the scalability of the synthesis of this compound, several factors must be considered:
Cost and Availability of Starting Materials: Routes that utilize inexpensive and readily available starting materials, such as 1,5-pentanediol, are more favorable for large-scale production.
Reagent Cost and Safety: The cost and safety of the reagents used are significant considerations. Some fluorinating agents can be expensive or hazardous to handle on a large scale.
Reaction Conditions: Reactions that proceed under mild conditions (moderate temperatures and pressures) are generally easier and less costly to scale up.
Yield and Purity: A high-yielding process that produces a product of high purity with minimal side reactions is more economically viable as it reduces the need for extensive and costly purification steps.
Waste Generation: The environmental impact of the process, including the amount and nature of the waste generated, is an increasingly important factor.
Nucleophilic fluorination reactions, which are central to the indirect synthesis of this compound, have been the subject of scalability studies. nih.gov While some methods are effective on a laboratory scale, challenges such as the need for specialized equipment or expensive reagents can hinder their industrial application. nih.gov The development of more robust and cost-effective fluorination methods is an active area of research. The Finkelstein reaction is generally considered a scalable process due to the use of relatively inexpensive reagents and straightforward reaction conditions.
Reactivity Profiles and Mechanistic Investigations of 1 Fluoro 5 Iodopentane
Nucleophilic Substitution Reactions at the Fluorine and Iodine Centers
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and in 1-fluoro-5-iodopentane, the presence of two different halogen atoms—fluorine and iodine—on the same alkyl chain provides a compelling case for studying selectivity. The inherent differences in the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds in terms of bond strength, bond length, and polarity are the primary determinants of the reactivity at each center.
Comparative Analysis of SN1 and SN2 Pathways and Halogen Reactivity
The reactivity of haloalkanes in nucleophilic substitution reactions is largely governed by the nature of the leaving group. In this compound, the iodide ion is a significantly better leaving group than the fluoride (B91410) ion. This is attributed to the weaker C-I bond compared to the exceptionally strong C-F bond. savemyexams.comcrunchchemistry.co.uklibretexts.org The C-I bond is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage. savemyexams.com Conversely, the C-F bond is the strongest single bond to carbon, rendering fluoroalkanes generally unreactive in nucleophilic substitution reactions. crunchchemistry.co.uklibretexts.org
Consequently, nucleophilic attack will overwhelmingly occur at the carbon atom bonded to the iodine. The reaction can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway, depending on the reaction conditions.
SN2 Pathway: For a primary alkyl iodide like this compound, the SN2 mechanism is generally favored, especially with a good nucleophile. pressbooks.pub This pathway involves a backside attack by the nucleophile on the carbon atom bearing the iodine, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
SN1 Pathway: The formation of a primary carbocation is highly unfavorable, making the SN1 pathway unlikely for this compound under most conditions. pressbooks.pub SN1 reactions typically proceed through a carbocation intermediate and are favored for tertiary substrates and in the presence of a weak nucleophile in a polar protic solvent.
The significant difference in leaving group ability between iodide and fluoride dictates that nucleophilic substitution will be highly selective for the C-I bond.
| Bond | Bond Dissociation Energy (kJ/mol) | Bond Length (pm) | Electronegativity Difference (Pauling Scale) | Leaving Group Ability |
| C-F | ~485 | ~135 | ~1.4 | Very Poor |
| C-I | ~238 | ~214 | ~0 | Excellent |
Intramolecular Cyclization Pathways Triggered by Nucleophilic Attack
The bifunctional nature of this compound allows for the possibility of intramolecular reactions. If a nucleophilic center is introduced into the molecule, or if a reagent can act as a nucleophile at one end after reacting with the other, cyclization can occur. Given the high reactivity of the C-I bond, an external nucleophile would preferentially attack the iodinated carbon. However, if a nucleophile is tethered to the molecule, intramolecular cyclization becomes a possibility. For instance, treatment with a base could deprotonate a suitable functional group elsewhere in a derivative of this compound, which could then act as an internal nucleophile, attacking the carbon bearing the iodine to form a five-membered ring. The fluorine atom would remain intact during such a transformation.
Elimination Reactions and Formation of Unsaturated Derivatives
Elimination reactions compete with nucleophilic substitution, particularly in the presence of strong bases. For this compound, elimination would involve the removal of the iodine atom and a proton from an adjacent carbon atom (the β-carbon) to form an alkene.
E1 and E2 Pathways: Regioselectivity and Stereoselectivity
Similar to substitution reactions, elimination can proceed through unimolecular (E1) or bimolecular (E2) pathways.
E2 Pathway: This is a concerted, one-step process favored by strong, sterically hindered bases. pressbooks.pub The base removes a proton from the β-carbon at the same time the C-I bond breaks. For this compound, there are two β-hydrogens (on C4). Removal of one of these would lead to the formation of 5-fluoropent-1-ene. The E2 reaction exhibits stereoselectivity, typically proceeding through an anti-periplanar arrangement of the proton and the leaving group. chemistrysteps.comchemistrysteps.com
E1 Pathway: The E1 mechanism is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 reaction. As with the SN1 pathway, the formation of a primary carbocation from this compound is energetically unfavorable, making the E1 pathway less likely. pressbooks.pub If it were to occur, a subsequent deprotonation at the β-carbon by a weak base would yield the alkene. E1 reactions are regioselective and typically follow Zaitsev's rule, favoring the formation of the more substituted (and therefore more stable) alkene. chemistrysteps.comyoutube.com In the case of this compound, only one alkene product is possible, so regioselectivity is not a factor. E1 reactions are also stereoselective, generally favoring the formation of the more stable trans (E) isomer. libretexts.orgyoutube.com
Competitive Processes Between Substitution and Elimination
The competition between substitution and elimination is a key aspect of the reactivity of haloalkanes. Several factors influence the outcome:
Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. Strong, unhindered nucleophiles (e.g., hydroxide, alkoxides) can lead to both SN2 and E2 products, with the ratio depending on the substrate and reaction conditions. pressbooks.pub
Substrate Structure: Primary alkyl halides, like this compound, are more prone to SN2 reactions than elimination. pressbooks.pub
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
For this compound, SN2 reactions are expected to be the major pathway with most nucleophiles. However, the use of a strong, bulky base will significantly increase the proportion of the E2 product, 5-fluoropent-1-ene.
| Reaction Condition | Favored Pathway(s) for this compound | Major Product(s) |
| Strong, unhindered nucleophile (e.g., NaOH) | SN2 | 5-Fluoropentan-1-ol |
| Strong, hindered base (e.g., KOC(CH₃)₃) | E2 | 5-Fluoropent-1-ene |
| Weak nucleophile/weak base (e.g., H₂O, heat) | SN1/E1 (slow) | 5-Fluoropentan-1-ol, 5-Fluoropent-1-ene |
Radical Reactions and Their Application in Selective Functionalization
In addition to ionic reactions, the C-I bond in this compound is susceptible to homolytic cleavage to form a primary alkyl radical. This can be initiated by heat, light, or a radical initiator. The resulting 5-fluoropentyl radical can then participate in various radical-mediated transformations. The C-F bond, due to its high strength, is generally inert under these conditions.
One important application of such radical generation is in intramolecular cyclization. The 5-fluoropentyl radical can undergo a 5-exo-trig cyclization to form a cyclopentylmethyl radical, which can then be trapped by a suitable reagent. This provides a pathway to functionalized fluorinated cyclopentane (B165970) derivatives. Radical cyclizations are powerful methods for the construction of five- and six-membered rings. While specific studies on this compound are not abundant, the principles of radical reactions of alkyl iodides are well-established. The reactivity of fluoroalkyl radicals is an active area of research, with studies showing that the presence of fluorine can influence the rate and selectivity of radical processes.
Furthermore, the 5-fluoropentyl radical can be used in intermolecular addition reactions to alkenes and alkynes, or in atom transfer radical polymerization (ATRP), highlighting the potential of this compound as a building block in polymer chemistry and for the synthesis of more complex fluorinated molecules.
Organometallic Reactions: Interaction with Grignard and Organolithium Reagents
The generation of organometallic reagents from this compound hinges on the selective reaction at the C-I bond. The much greater reactivity of alkyl iodides compared to alkyl fluorides allows for the clean formation of Grignard and organolithium reagents at the terminal iodinated position. nih.gov
Grignard Reagent Formation and Reactivity: Treatment of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) leads to the chemoselective oxidative addition into the C-I bond. This reaction forms the corresponding Grignard reagent, 5-fluoropentylmagnesium iodide. The C-F bond remains inert under these conditions. The resulting Grignard reagent is a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles.
For instance, its reaction with carbonyl compounds proceeds via nucleophilic addition to the carbonyl carbon. The general mechanism involves the attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated upon aqueous workup to yield an alcohol.
Organolithium Reagent Formation and Reactivity: Similarly, organolithium reagents can be prepared from this compound. A common method is the lithium-halogen exchange, which involves treating the alkyl iodide with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu This exchange is exceptionally fast for iodides, proceeding selectively to form 5-fluoropentyllithium and the corresponding alkyl iodide of the reagent used. wikipedia.orgstackexchange.com
The resulting 5-fluoropentyllithium is a highly reactive nucleophile and an even stronger base than its Grignard counterpart. Its synthetic applications are similar, including additions to carbonyls and other electrophilic centers. The choice between Grignard and organolithium reagents often depends on the desired reactivity, selectivity, and tolerance of other functional groups in the reaction partners.
| Reagent Type | Preparation Method | Typical Solvent | Key Characteristics |
| Grignard Reagent | Oxidative addition of Mg metal | Diethyl ether, THF | Moderately reactive, strong base |
| Organolithium Reagent | Lithium-halogen exchange with R-Li | THF, Hexane, Pentane (B18724) | Highly reactive, very strong base |
Cross-Coupling Reactions: Strategies for Differentiated Functionalization
Palladium-catalyzed cross-coupling reactions provide a powerful platform for the differentiated functionalization of this compound. The vast difference in reactivity between the C-I and C-F bonds in the key oxidative addition step of the catalytic cycle allows for highly selective C-C and C-heteroatom bond formation at the iodinated carbon. organic-chemistry.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is highly effective for this substrate. organic-chemistry.org Reacting this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base results in the formation of a new C-C bond exclusively at the site of the former iodine atom. The C-F bond is completely unreactive under these conditions. The choice of palladium catalyst and ligands is crucial for achieving high yields and turnover numbers.
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. organic-chemistry.orgorganic-chemistry.org The required 5-fluoropentylzinc iodide can be prepared in situ from this compound and zinc dust. This organozinc reagent is then coupled with various aryl, vinyl, or alkyl halides. The Negishi reaction is known for its high functional group tolerance and broad scope.
These cross-coupling strategies exemplify a key principle in modern organic synthesis: the use of bifunctional building blocks for sequential and controlled molecular assembly. This compound serves as a precursor to a (5-fluoropentyl) moiety that can be attached to diverse molecular scaffolds, with the fluorine atom available for potential subsequent modifications or to impart specific properties to the final molecule.
| Coupling Reaction | Organometallic Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Boronic Acid / Ester | Pd(PPh₃)₄ / Base | C(sp³)–C(sp²) |
| Negishi | Organozinc Halide | PdCl₂(dppf) or Ni(acac)₂ | C(sp³)–C(sp²), C(sp³)–C(sp³) |
Influence of Reaction Medium and Catalysis on Reactivity and Selectivity
The efficiency and selectivity of the reactions involving this compound are profoundly influenced by the choice of solvent, catalyst, and associated ligands.
Influence of the Reaction Medium: In the formation of organometallic reagents, the solvent plays a critical role. For Grignard reagents, ethereal solvents like THF are essential as they coordinate to the magnesium atom, stabilizing the reagent complex and enhancing its nucleophilicity. In lithium-halogen exchange, the solvent polarity and coordinating ability can affect the aggregation state of the organolithium reagent, which in turn influences its reactivity. pku.edu.cn
For cross-coupling reactions, the choice of solvent affects the solubility of the reactants and catalyst, and can influence the rates of the individual steps in the catalytic cycle. Aprotic solvents such as toluene, dioxane, or DMF are commonly employed. In some modern Suzuki-Miyaura protocols, aqueous or biphasic systems are used, offering environmental and practical advantages. chegg.com
Influence of Catalysis: In cross-coupling reactions, the nature of the catalyst is paramount. The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand, dictates the catalyst's activity, stability, and selectivity. organic-chemistry.orgresearchgate.net
Ligand Steric Bulk: Bulky electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) can promote the oxidative addition step—often the rate-limiting step for alkyl halides—and facilitate the final reductive elimination, leading to higher catalytic efficiency.
Ligand Electronics: The electron-donating ability of the ligand enhances the electron density on the palladium center, making it more nucleophilic and reactive in the oxidative addition to the C-I bond.
Chemoselectivity: The catalyst system is chosen to be active enough to cleave the C(sp³)-I bond while being insufficiently reactive to activate the much stronger C(sp³)-F bond. This inherent selectivity is the cornerstone of the differentiated functionalization of this compound. nih.gov
Through the careful selection of reaction medium and catalyst system, chemists can precisely control the reactivity of this compound, directing its transformation to the desired product with high efficiency and selectivity.
Applications of 1 Fluoro 5 Iodopentane As a Versatile Synthetic Building Block
Construction of Complex Fluorinated Aliphatic Chains
The primary application of 1-fluoro-5-iodopentane in this context is as an electrophilic source of a 5-fluoropentyl group. The carbon-iodine bond is significantly more labile than the carbon-fluorine bond, making the C-5 position susceptible to nucleophilic attack and carbon-carbon bond formation while leaving the fluorine atom at C-1 untouched.
This selective reactivity allows for the straightforward extension of the carbon skeleton. Organometallic reagents, such as organocuprates (Gilman reagents) or Grignard reagents in the presence of a suitable catalyst, can effectively displace the iodide to form longer, terminally fluorinated aliphatic chains. This method is a reliable strategy for introducing a fluorinated tail onto a more complex molecular scaffold.
Key Research Findings:
Coupling Reactions: The iodo group serves as an excellent handle for various cross-coupling reactions. For instance, reaction with terminal alkynes (Sonogashira coupling) or boronic acids (Suzuki coupling) can be employed to append unsaturated moieties, leading to the synthesis of complex fluorinated enynes or arylalkanes.
Nucleophilic Substitution: Carbon nucleophiles, such as enolates derived from ketones, esters, or malonates, can displace the iodide via an SN2 mechanism. This alkylation reaction is a fundamental tool for building intricate carbon frameworks that incorporate the 5-fluoropentyl unit.
Table 1: Examples of C-C Bond Forming Reactions with this compound
| Reagent Type | Specific Example | Resulting Product Class |
|---|---|---|
| Organocuprate | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 6-Fluoro-1-phenylhexane |
| Alkynyllithium | Lithium phenylacetylide (C₆H₅C≡CLi) | 7-Fluoro-1-phenylhept-1-yne |
| Malonic Ester Enolate | Diethyl malonate + NaOEt | Diethyl 2-(5-fluoropentyl)malonate |
Introduction of Differentiated Halogen Functionality for Sequential Derivatization
The most powerful feature of this compound is the orthogonal reactivity of its two halogen atoms. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it largely inert to conditions that readily cleave the much weaker carbon-iodine bond. This reactivity difference enables chemists to perform selective modifications at the iodinated terminus without affecting the fluorinated end.
This "sequential derivatization" approach allows for a multi-step synthetic strategy where the iodide is first replaced with a desired functional group. The resulting monofunctional fluorinated intermediate can then be carried through several subsequent synthetic steps before, if necessary, the fluorine atom is utilized or the fluorinated chain's properties are exploited in the final molecule.
Key Research Findings:
Selective Nucleophilic Substitution: A wide range of heteroatom nucleophiles can selectively displace the iodide. For example, reaction with sodium azide (B81097) yields 1-azido-5-fluoropentane, while reaction with sodium thiophenoxide yields 5-fluoro-1-(phenylthio)pentane. In both cases, the C-F bond remains intact.
Table 2: Comparison of Carbon-Halogen Bond Properties
| Bond | Average Bond Energy (kJ/mol) | Relative Reactivity in Sₙ2 | Leaving Group Ability |
|---|---|---|---|
| C–I | ~238 | Very High | Excellent |
A typical sequential derivatization could involve:
Step 1: Reaction of this compound with a nucleophile (e.g., potassium phthalimide) to form a new C-N bond at the C-5 position.
Step 2: The resulting N-(5-fluoropentyl)phthalimide can then undergo further transformations, for instance, deprotection to reveal a primary amine, which can be used for amide coupling or other functionalizations, all while preserving the C-1 fluorine atom.
Precursor for Diverse Cycloalkane Synthesis
While less common, the bifunctional nature of this compound and its derivatives provides a foundation for the synthesis of fluorinated cyclic compounds. Through intramolecular cyclization reactions, the five-carbon chain can be used to construct rings, typically five- or six-membered, which are prevalent structures in many bioactive molecules.
The general strategy involves first modifying the iodo- group to install a nucleophilic center or a group that can be converted into one. This new intermediate, now containing a nucleophile and an electrophilic carbon backbone, can undergo an intramolecular reaction to form the cyclic product.
Proposed Synthetic Pathway: A plausible route to a fluorinated cyclopentane (B165970) derivative involves a two-step process:
Chain Extension and Functionalization: this compound is reacted with diethyl malonate in the presence of a base. This SN2 reaction forms diethyl 2-(5-fluoropentyl)malonate.
Intramolecular Cyclization: The resulting diester can be subjected to an intramolecular Dieckmann condensation. However, a more direct approach would be an intramolecular alkylation. For this, one of the ester groups would need to be selectively hydrolyzed and converted to a leaving group, or a different synthetic route would be chosen. A more direct cyclization method, such as an intramolecular Wurtz-type coupling, could theoretically form fluorocyclopentane, but such reactions are often low-yielding.
A more robust theoretical pathway involves converting this compound into a dinitrile, which can then undergo a Thorpe-Ziegler cyclization to furnish a fluorinated aminocyclopentene precursor. researchgate.net
Integration into Multi-Step Organic Synthesis of Bioactive Molecules and Natural Products
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov The 5-fluoropentyl moiety, readily accessible from this compound, is therefore a desirable structural unit for the synthesis of novel pharmacologically active agents.
As a versatile building block, this compound can be integrated into the total synthesis of complex molecules. Its role is to introduce the fluorinated five-carbon chain in a single, efficient step. While it is a potent tool for creating analogues of existing bioactive compounds for structure-activity relationship (SAR) studies, its use in the total synthesis of naturally occurring products is less documented, as fluorinated natural products are exceedingly rare. The primary value lies in the de novo design of new chemical entities and the modification of known bioactive scaffolds. nih.govmdpi.com
Utilization in the Development of Advanced Material Precursors
Fluorinated polymers and surface coatings are known for their unique and valuable properties, including high thermal stability, chemical resistance, low coefficient of friction, and hydrophobicity (oleophobicity). core.ac.uk These characteristics are a direct result of the strong, stable, and non-polarizable nature of the carbon-fluorine bond.
This compound is an excellent starting material for the synthesis of fluorinated monomers and functionalization agents for materials science. The reactive iodo- group can be readily converted into a polymerizable functional group, such as a vinyl, acrylate (B77674), or styrenyl moiety. Polymerization of these monomers yields polymers with pendant 5-fluoropentyl side chains, which can significantly alter the surface properties of the material.
Key Research Findings:
Monomer Synthesis: The iodo- group can be substituted with potassium acrylate to yield 5-fluoropentyl acrylate, a monomer suitable for free-radical polymerization. rsc.org
Surface Modification: The molecule can be used to functionalize surfaces. For example, the iodoalkane can be attached to a surface through coupling chemistry, presenting a fluorinated chain outwards to create a low-energy, non-stick surface.
Polymer Functionalization: The iodo- group can act as an initiator or a chain transfer agent in certain types of controlled radical polymerization, allowing for the synthesis of block copolymers containing a fluorinated segment. core.ac.uk
Table 3: Potential Monomer Precursors from this compound
| Reaction | Resulting Monomer Type | Potential Polymer Application |
|---|---|---|
| Reaction with potassium acrylate | 5-Fluoropentyl acrylate | Hydrophobic coatings, adhesives |
| Conversion to Grignard, then reaction with formaldehyde, followed by dehydration | 6-Fluorohex-1-ene | Specialty fluorinated polyolefins |
Advanced Analytical Techniques in the Study of 1 Fluoro 5 Iodopentane Transformations
Spectroscopic Methodologies for Reaction Monitoring and Structural Elucidation of Intermediates
Spectroscopic techniques provide real-time or near real-time information on the molecular structure and concentration of species within a reaction mixture. For 1-fluoro-5-iodopentane, these methods allow researchers to observe the fate of the C-F and C-I bonds and the formation of new chemical entities.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR is a powerful tool for monitoring the kinetics and mechanism of reactions involving this compound without the need for sample extraction.
¹H NMR: Proton NMR can track changes in the chemical environment of the hydrogen atoms along the pentane (B18724) chain. For instance, a nucleophilic substitution at the C-I bond would cause a significant shift in the signal of the protons on the adjacent carbon (α-protons). Based on data for similar 1-halopentanes, the α-protons of 1-iodopentane (B145852) appear at a distinct chemical shift, and this signal would be expected to diminish and be replaced by a new signal corresponding to the product. researchgate.net
¹³C NMR: Carbon NMR provides information on the carbon skeleton. The carbons bonded to the fluorine and iodine atoms have characteristic chemical shifts that are highly sensitive to substitution, allowing for clear tracking of the reaction's progress.
¹⁹F NMR: As fluorine has a spin of ½ and is 100% abundant, ¹⁹F NMR is an exceptionally sensitive and specific technique for monitoring reactions involving fluorinated compounds. The transformation of the C-F bond in this compound would result in a clear change in the ¹⁹F chemical shift, providing unambiguous evidence of its involvement in a reaction.
Interactive Table: Predicted ¹H NMR Chemical Shifts for Reaction Monitoring (Note: These are estimated values for illustrative purposes)
| Proton Position | This compound (Starting Material) | Product (e.g., 5-fluoropentan-1-ol) |
| H on C1 (adjacent to F) | ~4.4 ppm (triplet of triplets) | ~4.4 ppm (triplet of triplets) |
| H on C5 (adjacent to I) | ~3.2 ppm (triplet) | ~3.6 ppm (triplet) |
| Internal CH₂ groups | ~1.4-1.9 ppm (multiplets) | ~1.3-1.7 ppm (multiplets) |
Infrared (IR) and Raman Spectroscopy
Both IR and Raman spectroscopy are forms of vibrational spectroscopy that can identify functional groups within a molecule.
IR Spectroscopy: This technique is particularly useful for identifying polar bonds. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the stretching vibrations of its bonds. docbrown.inforesearchgate.net Monitoring a reaction would involve observing the disappearance of the C-I stretching band (typically in the fingerprint region) and the appearance of new bands, such as a broad O-H stretch if the iodo group is substituted by a hydroxyl group. youtube.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to the vibrations of non-polar, symmetric bonds. renishaw.comutoronto.ca The C-I bond, being relatively weak and involving a heavy atom, gives rise to a characteristic low-frequency vibration that can be readily monitored. renishaw.com The C-C backbone of the pentane chain also produces distinct Raman signals. stellarnet.usstellarnet.us This technique can provide valuable information on bond strength and structural changes during a transformation. renishaw.com
Interactive Table: Key Vibrational Frequencies for this compound
| Bond | Technique | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
| C-H (stretch) | IR, Raman | 2850 - 3000 | Generally present in reactant and organic products. |
| C-F (stretch) | IR | 1000 - 1400 | Disappearance indicates C-F bond cleavage. |
| C-I (stretch) | IR, Raman | 500 - 600 | Disappearance is a key indicator of substitution at the iodine-bearing carbon. |
Chromatographic Techniques for Purity Assessment and Reaction Mixture Separation
Chromatography is essential for separating the components of a reaction mixture to assess the purity of the starting material, intermediates, and final products.
Gas Chromatography (GC): Given that this compound is a volatile liquid, GC is an ideal technique for its analysis. When coupled with a Flame Ionization Detector (FID), GC can be used to determine the purity of a sample by quantifying the relative areas of the peaks. For more detailed analysis, coupling GC with a Mass Spectrometer (GC-MS) allows for both separation and identification of each component in a mixture. researchgate.net The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase of the column.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds based on their polarity and interactions with the stationary and mobile phases. rsc.org For transformations of this compound that may yield less volatile or more polar products, HPLC is the preferred separation method. Both normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) methods can be developed to effectively separate the starting material from its products. rsc.org
Interactive Table: Application of Chromatographic Techniques
| Technique | Principle | Application for this compound |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment of the starting material; separation of volatile reaction products. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and differential partitioning between mobile and stationary phases. | Separation of complex reaction mixtures, especially those containing non-volatile or polar products. |
Mass Spectrometry for Mechanistic Pathway Investigation and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of reaction products and for gaining insight into their structure through fragmentation patterns.
Electron Ionization (EI): In GC-MS, EI is a common ionization method that generates a molecular ion (M⁺) and a series of characteristic fragment ions. For this compound, the mass spectrum would be expected to show the molecular ion peak, along with prominent peaks corresponding to the loss of the iodine atom ([M-I]⁺) and, to a lesser extent, the fluorine atom. The fragmentation of the pentyl chain would also produce a series of alkyl fragment ions.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule or fragment. This is invaluable for confirming the identity of a newly synthesized compound and distinguishing between compounds with the same nominal mass but different atomic compositions. For example, HRMS can definitively confirm the successful substitution of iodine with another group by matching the exact mass of the product to its calculated theoretical mass.
Interactive Table: Expected Key Fragments in EI-MS of this compound (Calculated for most abundant isotopes: C=12.0000, H=1.0078, F=18.9984, I=126.9045)
| Ion | Formula | Calculated m/z | Interpretation |
| [M]⁺ | [C₅H₁₀FI]⁺ | 215.9811 | Molecular Ion |
| [M-F]⁺ | [C₅H₁₀I]⁺ | 196.9827 | Loss of fluorine atom |
| [M-I]⁺ | [C₅H₁₀F]⁺ | 89.0767 | Loss of iodine atom (likely a major fragment) |
| [C₅H₁₀]⁺ | [C₅H₁₀]⁺ | 70.0783 | Loss of both halogen atoms |
Advanced X-ray Crystallography for Crystalline Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and stereochemistry.
The direct application of this technique to this compound is not feasible as it is a liquid under standard conditions. However, if a transformation of this compound yields a product that is a crystalline solid, or if it can be co-crystallized with another molecule to form a stable crystalline derivative, then X-ray crystallography could be employed. Such an analysis would provide unequivocal structural proof of the reaction's outcome. While the technique is immensely powerful for organofluorine compounds in general, a review of the current scientific literature does not indicate that a crystalline derivative of this compound has been synthesized and subjected to X-ray crystallographic analysis. nih.govresearchgate.netdntb.gov.ua
Computational Chemistry and Theoretical Insights into 1 Fluoro 5 Iodopentane
Electronic Structure and Bonding Analysis of the Carbon-Halogen Bonds
The electronic structure of 1-fluoro-5-iodopentane is fundamentally shaped by the distinct electronegativities of the fluorine and iodine atoms, which induce significant polarization in the respective carbon-halogen bonds. The carbon-fluorine (C-F) bond is highly polarized due to fluorine's high electronegativity, resulting in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the fluorine atom. libretexts.org Conversely, the carbon-iodine (C-I) bond is less polar because iodine is significantly less electronegative than fluorine. libretexts.org This difference in polarity has profound implications for the molecule's reactivity and intermolecular interactions.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can quantify these electronic properties. Analysis of the molecular electrostatic potential (MEP) would reveal a region of negative potential around the fluorine atom and a more diffuse, less negative region around the iodine atom. Interestingly, the iodine atom can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom along the C-I bond axis, which allows for halogen bonding.
A comparison of the C-F and C-I bonds in this compound reveals significant differences in bond length, strength, and electronic character. The C-F bond is shorter and stronger than the C-I bond. libretexts.orgresearchgate.net This is a direct consequence of the smaller atomic radius of fluorine and the greater orbital overlap with carbon. The C-I bond, being longer and weaker, is more susceptible to cleavage in chemical reactions. libretexts.org
Table 1: Calculated Properties of Carbon-Halogen Bonds in this compound (Illustrative Data)
| Property | Carbon-Fluorine (C-F) Bond | Carbon-Iodine (C-I) Bond |
| Bond Length (Å) | ~1.39 | ~2.14 |
| Bond Dissociation Energy (kcal/mol) | ~108-110 | ~53-55 |
| Partial Atomic Charge on Halogen (e) | High Negative | Lower Negative |
| Dipole Moment (Debye) | Significant contribution | Lesser contribution |
Note: The data in this table are illustrative and represent typical values for such bonds in similar chemical environments, derived from computational models.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the five-carbon chain in this compound gives rise to a complex conformational landscape. Rotation around the four carbon-carbon single bonds results in numerous conformers with varying energies. pressbooks.publibretexts.org Conformational analysis aims to identify the stable (low-energy) conformers and the energy barriers between them, providing a map of the potential energy surface (PES). libretexts.orglibretexts.orgmuni.cz
Computational methods can systematically explore this landscape by performing potential energy scans, where dihedral angles are incrementally rotated, and the energy of the resulting geometry is calculated. q-chem.com For a molecule like this compound, the key dihedral angles are those of the C-C-C-C and C-C-C-F/I backbones. The interactions between the terminal halogen atoms and between the halogens and the alkyl chain will govern the relative stabilities of the conformers.
The most stable conformers are generally those that minimize steric hindrance and unfavorable electrostatic interactions. pressbooks.pub For a pentane (B18724) chain, anti (trans) arrangements around the central C-C bonds are typically favored. libretexts.org In the case of this compound, the fully extended, anti-anti conformer is expected to be a low-energy structure. However, gauche interactions can also lead to stable conformers, and in some cases, intramolecular interactions between the fluorine and iodine atoms might stabilize certain folded conformations. The relative energies of these conformers determine their population at a given temperature.
Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)
| Conformer | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5) | Relative Energy (kcal/mol) |
| Anti-Anti | (~180°, ~180°) | 0.00 (Reference) |
| Anti-Gauche | (~180°, ~60°) | ~0.6-0.9 |
| Gauche-Gauche | (~60°, ~60°) | ~1.5-2.0 |
| Syn-Pentane | (~0°, ~0°) | High (Sterically hindered) |
Note: The data in this table are illustrative and based on typical energy differences for alkane conformers. The actual values for this compound would require specific calculations.
Reaction Pathway Elucidation and Transition State Analysis for Key Transformations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the reaction pathways and identifying the transition states. youtube.com For this compound, a primary haloalkane, a key transformation is the bimolecular nucleophilic substitution (Sₙ2) reaction. mdpi.comscience.govnih.gov Given the two different halogen substituents, the regioselectivity of nucleophilic attack is a central question.
The C-I bond is significantly weaker and the iodine atom is a much better leaving group than the fluorine atom. libretexts.org Therefore, nucleophilic attack is overwhelmingly expected to occur at the carbon atom bonded to iodine. Computational studies can confirm this by calculating the activation energies for substitution at both the C-F and C-I positions. The reaction pathway for substitution at the C-I bond would show a significantly lower energy barrier.
Transition state theory allows for the calculation of the geometry and energy of the transition state, which is the highest point on the minimum energy path connecting reactants and products. libretexts.org For an Sₙ2 reaction at the C-I bond, the transition state would feature the incoming nucleophile and the departing iodide ion partially bonded to the carbon atom in a trigonal bipyramidal arrangement. Quantum chemical calculations can provide detailed information about the bond lengths and charge distribution in this fleeting structure.
Prediction of Reactivity and Selectivity via Quantum Chemical Calculations
Quantum chemical calculations can provide quantitative predictions of reactivity and selectivity. scienceopen.comresearchgate.netmdpi.comarxiv.org By analyzing various molecular properties, it is possible to understand why certain reactions are favored over others. For this compound, this is particularly relevant for predicting the outcome of reactions with different nucleophiles or under varying conditions.
Frontier Molecular Orbital (FMO) theory is a powerful tool in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. In this compound, the LUMO is expected to be localized primarily along the C-I bond, specifically the σ* antibonding orbital. This indicates that this is the most electrophilic site and the most susceptible to nucleophilic attack. The energy of the LUMO can be correlated with the molecule's ability to accept electrons from a nucleophile.
DFT-based reactivity descriptors, such as the Fukui function, can provide a more detailed picture of local reactivity. The Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would further confirm that the carbon atom attached to the iodine is the most likely site for nucleophilic substitution.
Development of Molecular Models for Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into processes such as conformational changes, diffusion, and interactions with other molecules. youtube.comyoutube.com A prerequisite for accurate MD simulations is a well-parameterized force field. nih.govyoutube.comuiuc.edu A force field is a set of equations and associated parameters that describe the potential energy of a system as a function of the positions of its atoms.
Developing a force field for this compound would involve parameterizing the bonded (bond stretching, angle bending, dihedral rotation) and non-bonded (van der Waals and electrostatic) interactions. nih.govuiuc.edu The parameters for the C-F and C-I bonds would need to be carefully chosen to reproduce experimental data or high-level quantum chemical calculations. This includes accurately representing the bond lengths, vibrational frequencies, and rotational energy barriers.
The non-bonded parameters, particularly the partial atomic charges and Lennard-Jones parameters, are crucial for describing intermolecular interactions. For halogenated compounds, accurately modeling halogen bonding may require more advanced force fields that include features like a charged extra point to represent the sigma-hole on the iodine atom. nih.gov Once a reliable force field is developed, MD simulations can be used to study the behavior of this compound in various environments, such as in different solvents or at interfaces. These simulations can provide a dynamic picture that complements the static information obtained from quantum chemical calculations. researchgate.netnih.govlangroup.site
Future Perspectives and Emerging Research Directions for 1 Fluoro 5 Iodopentane Chemistry
Exploration of Green Chemistry Approaches in 1-Fluoro-5-iodopentane Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. dergipark.org.tr For this compound, this involves a shift away from hazardous reagents and energy-intensive processes. dergipark.org.trcriver.com
Key Research Thrusts:
Safer Fluorinating and Iodinating Agents: Traditional syntheses of haloalkanes often employ harsh reagents. chemguide.co.ukdocbrown.info Future research will likely focus on developing and utilizing milder and more selective halogenating agents. For instance, recent breakthroughs have demonstrated the direct use of naturally occurring fluorite (CaF₂) for fluorination, bypassing the need for hazardous hydrogen fluoride (B91410) gas. ox.ac.uk Similarly, methods for recycling fluoride from waste streams, such as from per- and polyfluoroalkyl substances (PFAS), are being explored, offering a more sustainable source of fluorine. bioengineer.org
Alternative Energy Sources: The use of alternative energy sources like microwave irradiation and sonication can accelerate reaction rates and reduce energy consumption compared to conventional heating. These techniques could be applied to the synthesis of this compound to improve efficiency.
Benign Solvent Systems: A significant portion of chemical waste is generated from volatile organic solvents. dergipark.org.tr Research into the use of greener solvents, such as ionic liquids, supercritical fluids (like CO₂), or even water, for the synthesis of haloalkanes is an active area. dergipark.org.tr Solvent-free reaction conditions are also a key target. dergipark.org.tr
Catalytic Approaches: The development of highly efficient and recyclable catalysts can significantly reduce waste and improve atom economy. For the synthesis of this compound, research could focus on designing catalysts that enable the direct and selective introduction of fluorine and iodine atoms onto an alkane backbone. nottingham.ac.uk
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Haloalkanes
| Feature | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Fluorine Source | Hydrogen Fluoride (HF) gas criver.com | Fluorite (CaF₂) ox.ac.uk, Recycled Fluoride bioengineer.org |
| Energy Input | Conventional heating | Microwave, Sonication |
| Solvents | Volatile Organic Compounds (VOCs) | Ionic Liquids, Supercritical CO₂, Water, Solvent-free dergipark.org.tr |
| Catalysis | Stoichiometric reagents | Recyclable catalysts nottingham.ac.uk |
Development of Chemoenzymatic and Biocatalytic Transformations Involving Haloalkanes
Nature has evolved a diverse array of enzymes that can catalyze halogenation and dehalogenation reactions with remarkable specificity and efficiency under mild conditions. nih.govnih.govacs.orgacs.org Harnessing these biocatalysts offers a promising green alternative for the synthesis and transformation of haloalkanes like this compound.
Key Research Areas:
Halogenase Enzymes: Enzymes such as haloperoxidases and flavin-dependent halogenases can introduce halogen atoms onto organic scaffolds. tandfonline.com While fluorinases, enzymes capable of forming C-F bonds, are rare, their discovery has opened up possibilities for enzymatic fluorination. criver.com Future research could focus on engineering these enzymes to accept 1-iodopentane (B145852) as a substrate for regioselective fluorination or, conversely, to selectively iodinate 1-fluoropentane (B1204315).
Dehalogenases: These enzymes are known for their ability to remove halogen atoms from organohalogens. nih.gov Specific dehalogenases could be employed for the selective removal of the iodine atom from this compound, providing a mild route to 1-fluoropentane or other derivatives.
Engineered Biocatalysts: Through directed evolution and protein engineering, the substrate scope and catalytic efficiency of existing halogenases and dehalogenases can be expanded. nih.gov This could lead to the development of custom biocatalysts specifically designed for transformations involving this compound.
Chemoenzymatic Cascades: Combining enzymatic steps with traditional chemical reactions in a one-pot process can create highly efficient synthetic routes. For example, an enzymatic halogenation could be followed by a chemical cross-coupling reaction.
Table 2: Classes of Enzymes Relevant to Haloalkane Transformations
| Enzyme Class | Function | Potential Application for this compound |
|---|---|---|
| Fluorinases | Catalyze C-F bond formation criver.com | Synthesis from a precursor |
| Haloperoxidases | Catalyze halogenation using hydrogen peroxide tandfonline.com | Iodination of 1-fluoropentane |
| Flavin-dependent Halogenases | Regioselective halogenation of aromatic compounds tandfonline.com | Potential for engineered variants to act on aliphatic substrates |
| Dehalogenases | Catalyze the removal of halogen atoms nih.gov | Selective deiodination to yield 1-fluoropentane |
Integration of this compound Reactions into Flow Chemistry Systems
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, efficiency, and scalability. mit.eduresearchgate.netrsc.org The application of this technology to reactions involving this compound is a promising area for future development.
Advantages of Flow Chemistry:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. amt.uk
Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. rsc.org
Improved Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors enhances mass and heat transfer, accelerating reaction rates. mit.edursc.org
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by numbering up the reactors, which is more straightforward than scaling up batch reactions. chemistryviews.org
Automation and Integration: Flow systems can be readily automated and integrated with in-line analytical techniques for real-time reaction monitoring and optimization. researchgate.netnih.gov
Potential Applications:
Halogen Exchange Reactions: The Finkelstein reaction, where the iodine in this compound could be replaced by other nucleophiles, is well-suited for flow chemistry.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions involving the C-I bond of this compound could be efficiently performed in flow, potentially with immobilized catalysts for easy separation and reuse.
Photochemical and Electrochemical Reactions: Flow reactors are ideal for photochemical and electrochemical transformations, offering uniform irradiation and efficient electrode-substrate interaction. vapourtec.com
Unconventional Reactivity Exploration and Discovery of Novel Transformations
The distinct reactivity of the C-F and C-I bonds in this compound provides a platform for exploring novel chemical transformations. While the C-I bond is susceptible to nucleophilic substitution and metal-catalyzed cross-coupling, the C-F bond is generally considered inert. wikipedia.orgmdpi.com However, recent advances in C-F bond activation could unlock new synthetic possibilities. nih.govresearchgate.net
Emerging Research Directions:
Selective C-F Bond Activation: While challenging, the selective activation and functionalization of the C-F bond in the presence of the more reactive C-I bond would represent a significant synthetic advancement. This could be achieved through the use of specific transition metal catalysts or photoredox catalysis. nih.govnih.gov
Dual Functionalization: Developing reactions that sequentially or simultaneously functionalize both the C-F and C-I bonds would allow for the rapid construction of complex molecules from a simple starting material.
Radical Chemistry: The C-I bond can be homolytically cleaved to generate alkyl radicals, which can participate in a variety of addition and cyclization reactions. Exploring the radical chemistry of this compound could lead to new methods for forming C-C and C-heteroatom bonds.
Halocyclization Reactions: If an appropriate unsaturated functional group is present in a derivative of this compound, intramolecular halocyclization reactions could be explored to synthesize fluorinated cyclic compounds. researchgate.net
Synergistic Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, capable of predicting reaction outcomes, optimizing reaction conditions, and even suggesting novel synthetic routes. nih.govrjptonline.orgdartmouth.edu
Applications in this compound Chemistry:
Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the products of a reaction given the reactants and conditions. dartmouth.eduacs.org This could be used to predict the outcome of novel transformations of this compound, saving significant experimental effort. digitellinc.com
Condition Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and selectivity. nih.govacs.org This is particularly useful for complex, multi-component reactions.
Predicting Regioselectivity: In molecules with multiple reactive sites, such as this compound, predicting which site will react is a key challenge. ML models can be developed to accurately predict the regioselectivity of reactions, guiding synthetic strategy. digitellinc.comeurekalert.org
De Novo Design: AI can be used to design novel molecules with desired properties and then propose synthetic routes to those molecules. This could be applied to design new functional molecules that can be synthesized from this compound.
Table 3: Impact of AI and Machine Learning on Chemical Synthesis
| Area | Contribution of AI/ML |
|---|---|
| Prediction | Forecasts reaction products, yields, and selectivity dartmouth.eduacs.org |
| Optimization | Identifies optimal reaction conditions with fewer experiments nih.gov |
| Selectivity | Predicts site selectivity in multifunctional molecules digitellinc.comeurekalert.org |
| Discovery | Proposes novel synthetic pathways and molecules |
Q & A
Q. How can computational chemistry predict the reactivity of this compound in unexplored reactions?
- Methodological Answer : Density functional theory (DFT) calculates activation barriers for possible pathways (S2 vs. radical). Molecular dynamics simulations model solvent effects, while frontier molecular orbital (FMO) analysis identifies nucleophile-electrophile compatibility .
Framework Compliance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
